Evidence #1: 12-Fold Selectivity for NaV1.3 over NaV1.2 Sodium Channels Establishes a Unique Neuropharmacological Profile
The sodium salt of this compound demonstrates potent and selective inhibition of the human voltage-gated sodium channel NaV1.3. This selectivity is quantifiably superior to its activity against the related NaV1.2 isoform, a common off-target for many sodium channel modulators. This differential activity profile is a direct consequence of the 2-(pyrrolidin-1-ylmethyl) substitution pattern [1].
| Evidence Dimension | Ion Channel Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 20 nM for human NaV1.3 |
| Comparator Or Baseline | IC50 = 240 nM for human NaV1.2 |
| Quantified Difference | 12-fold selectivity for NaV1.3 over NaV1.2 |
| Conditions | Patch clamp electrophysiology on HEK293 cells expressing human TTX-sensitive NaV1.3 and NaV1.2 channels [1] |
Why This Matters
This 12-fold selectivity window is a critical metric for medicinal chemists seeking to minimize off-target central nervous system (CNS) side effects (often linked to NaV1.2 blockade) while targeting NaV1.3-implicated pathways in pain and epilepsy.
- [1] BindingDB. (2025). BDBM50118516 (CHEMBL3617053) Activity Data. Retrieved from http://ww.w.bindingdb.org/ View Source
